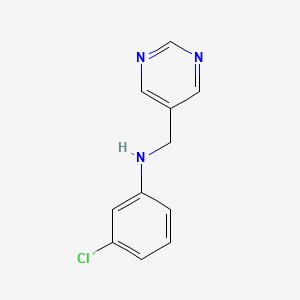

3-chloro-N-(pyrimidin-5-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

3-chloro-N-(pyrimidin-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H10ClN3/c12-10-2-1-3-11(4-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |

InChI Key |

MUJCAASVVLPJHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=CN=CN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro N Pyrimidin 5 Ylmethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of 3-chloro-N-(pyrimidin-5-ylmethyl)aniline reveals two primary strategic disconnections for the formation of the key carbon-nitrogen bond between the aniline (B41778) and pyrimidine (B1678525) moieties.

Figure 1: Retrosynthetic Disconnections for this compound

Disconnection A (C-N Bond Formation via Reductive Amination): This is the most prominent and convergent approach. The target molecule can be disconnected at the benzylic C-N bond, leading to two key synthons: 3-chloroaniline (B41212) and pyrimidine-5-carboxaldehyde. This strategy relies on the formation of an imine intermediate followed by reduction.

Disconnection B (C-N Bond Formation via N-Alkylation): An alternative disconnection at the same C-N bond suggests an N-alkylation pathway. This approach involves the reaction of 3-chloroaniline with a pyrimidine derivative bearing a leaving group on the methyl substituent, such as 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine (B1257034).

Exploration of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, two principal synthetic pathways emerge for the construction of this compound.

Amination Reactions in Aniline Moiety Construction

The synthesis of the 3-chloroaniline moiety is a critical first step. The most common and industrially viable method is the reduction of 3-chloronitrobenzene. atamanchemicals.com This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a preferred green and efficient method. Precious metal catalysts like palladium or platinum, as well as metal sulfides, are often employed. atamanchemicals.com To prevent dehalogenation, metal oxides can be added to the catalyst system. atamanchemicals.com

Table 1: Comparison of Amination Reactions for 3-chloroaniline Synthesis

| Reaction Type | Reagents and Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | 3-chloronitrobenzene, H2, Pd/C or Pt/C catalyst | High yield, clean reaction | Potential for dehalogenation |

| Metal-Acid Reduction | 3-chloronitrobenzene, Fe/HCl or Sn/HCl | Cost-effective | Stoichiometric use of metal, waste generation |

Modern cross-coupling reactions also offer viable routes to substituted anilines. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of an aryl halide with an amine, provides a powerful tool for C-N bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be employed for the amination of aryl halides. wikipedia.orgorganic-chemistry.org While these methods offer broad substrate scope, their application to the synthesis of a fundamental building block like 3-chloroaniline might be less common than the classical reduction route.

Pyrimidine Functionalization Approaches for C-N Bond Formation

The pyrimidine moiety requires functionalization at the 5-position to enable coupling with the aniline. The two primary functionalized pyrimidines for this purpose are pyrimidine-5-carboxaldehyde and 5-(chloromethyl)pyrimidine.

The synthesis of pyrimidine-5-carboxaldehyde can be achieved from 5-bromopyrimidine (B23866) through a halogen-metal exchange followed by reaction with a formylating agent like ethyl formate. chemicalbook.comtandfonline.comchemicalbook.com This one-pot synthesis provides a direct route to the required aldehyde. tandfonline.com

For the N-alkylation pathway, 5-(chloromethyl)pyrimidine is the key intermediate. Its synthesis can be approached from precursors like 2-chloro-5-(chloromethyl)pyridine, which can be synthesized from 2-alkoxy-5-alkoxymethyl-pyridines by reaction with a chlorinating agent. google.com

N-Alkylation Strategies for Primary Amine Derivatization

The N-alkylation strategy involves the direct reaction of 3-chloroaniline with 5-(chloromethyl)pyrimidine. nih.gov This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the chloromethyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Achieving selective monoalkylation can be a challenge, as overalkylation to form the tertiary amine is a possible side reaction. nih.gov

Optimization of Reaction Conditions and Process Efficiency for the Compound

The efficiency of the synthesis of this compound largely depends on the optimization of the C-N bond-forming step. For the reductive amination pathway, several parameters can be fine-tuned.

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and is often carried out as a one-pot reaction. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine. A variety of reducing agents can be employed, each with its own advantages and substrate compatibility. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium borohydride (B1222165) (NaBH4) | Methanol, Ethanol | Cost-effective, readily available. |

| Sodium cyanoborohydride (NaBH3CN) | Methanol, Acetonitrile | Milder reductant, selective for imines over carbonyls. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Dichloroethane, THF | Mild and effective, often used for acid-sensitive substrates. |

| Catalytic Hydrogenation (H2/Pd/C) | Ethanol, Ethyl acetate (B1210297) | Green, high yielding. |

The choice of solvent and the use of a catalyst can also significantly impact the reaction rate and yield. For challenging reductive aminations, particularly with electron-deficient anilines, the use of additives like titanium(IV) isopropoxide can facilitate imine formation. thieme-connect.com Flow chemistry, using systems like the H-cube reactor, has also been shown to improve conversion rates and simplify workup procedures for similar reductive amination reactions. bohrium.comresearchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable to future derivatives)

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for the preparation of potential chiral analogs that may exhibit enhanced biological activity. If a chiral center were to be introduced, for example, by substitution on the methylene (B1212753) bridge, asymmetric synthesis would be required to control the stereochemistry.

The asymmetric hydrogenation of prochiral imines is a powerful strategy for the synthesis of chiral amines. nih.govacs.org This can be achieved using chiral transition metal catalysts, often based on iridium or rhodium, with chiral phosphine (B1218219) ligands. acs.org The design of N-heterocyclic carbene (NHC) ligands has also led to the development of highly selective catalysts for asymmetric transformations. nih.govresearchgate.net

For future derivatives, a stereoselective approach could involve the asymmetric reduction of an imine formed from a prochiral ketone analog of pyrimidine-5-carboxaldehyde or the use of a chiral amine in a stereoselective reductive amination.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The growing emphasis on environmental stewardship in chemical synthesis has spurred the development of greener and more sustainable routes for producing complex molecules like this compound. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency, aligning with the core principles of green chemistry. The primary strategy for synthesizing the target molecule is through the reductive amination of 3-chloroaniline and pyrimidine-5-carbaldehyde.

Traditional reductive amination methods often employ stoichiometric borohydride reagents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, and chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM). While effective, these methods present several environmental and safety concerns, including the use of toxic and volatile solvents and the generation of significant amounts of inorganic waste.

In contrast, green and sustainable alternatives focus on several key areas of improvement:

Catalytic Transfer Hydrogenation: A prominent green alternative is the use of catalytic transfer hydrogenation. This method employs a catalyst, often based on iridium or ruthenium, and a safe, readily available hydrogen donor, such as formic acid or isopropanol. This approach avoids the use of metal hydrides and can often be performed in more environmentally benign solvents. For the synthesis of this compound, a potential catalytic cycle would involve the in-situ formation of an imine from 3-chloroaniline and pyrimidine-5-carbaldehyde, followed by its immediate reduction, catalyzed by the transition metal complex.

Table 1: Comparison of Traditional vs. Green Reductive Amination Methods

| Feature | Traditional Method (e.g., STAB) | Green Method (Catalytic Transfer Hydrogenation) |

|---|---|---|

| Reducing Agent | Stoichiometric borohydrides | Catalytic metal complex with a hydrogen donor |

| Solvent | Chlorinated solvents (DCE, DCM) | Greener solvents (e.g., EtOAc, 2-MeTHF, alcohols) |

| Waste | Significant inorganic salt byproducts | Minimal waste, mainly water |

| Atom Economy | Lower | Higher |

| Safety | Use of toxic and/or pyrophoric reagents | Generally safer reagents and conditions |

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Imine reductases (IREDs) are a class of enzymes that can catalyze the reduction of imines to amines with high enantioselectivity, operating under mild aqueous conditions. A biocatalytic route to this compound would involve the enzymatic reduction of the pre-formed imine or a one-pot reaction where the imine is formed in situ and then reduced by the enzyme. This approach is particularly attractive for producing chiral analogues of the target molecule.

Solvent-Free and One-Pot Syntheses: To further enhance the sustainability of the synthesis, solvent-free reaction conditions or one-pot procedures are highly desirable. A solvent-free approach for the synthesis of a related compound, N-(pyrimidin-5-ylmethyl)pyridin-2-amine, has been reported, where the neat reactants are heated to drive the imine formation, followed by reduction. evitachem.com This methodology significantly reduces solvent waste. One-pot syntheses, where sequential reactions are carried out in a single reactor without the isolation of intermediates, improve efficiency and reduce resource consumption. researchgate.netunimi.itnih.govresearchgate.net

Table 2: Potential Green Synthetic Parameters for this compound

| Parameter | Proposed Green Condition | Rationale |

|---|---|---|

| Catalyst | Iridium or Ruthenium complex | High efficiency in transfer hydrogenation |

| Hydrogen Donor | Formic acid/triethylamine mixture | Readily available and safer than metal hydrides |

| Solvent | Ethyl acetate or 2-MeTHF | Lower environmental impact than chlorinated solvents |

| Temperature | Room temperature to 60 °C | Energy efficient |

| Work-up | Aqueous extraction and crystallization | Avoids chromatography where possible |

The development of these green and sustainable synthetic routes is crucial for the environmentally responsible production of this compound and other valuable chemical entities. By adhering to the principles of green chemistry, the chemical industry can minimize its environmental impact while continuing to innovate and produce essential compounds.

Theoretical and Computational Investigations of 3 Chloro N Pyrimidin 5 Ylmethyl Aniline

Quantum Chemical Calculations and Electronic Structure Elucidation of the Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-chloro-N-(pyrimidin-5-ylmethyl)aniline, these methods provide insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the preferred three-dimensional arrangement of atoms in a molecule, known as its conformation. The conformational landscape of this compound is of particular interest as it dictates how the molecule interacts with its environment.

Theoretical studies would involve geometry optimization of various possible conformers of the molecule. These conformers arise from the rotation around the single bonds, particularly the C-N and C-C bonds of the linker between the chlorophenyl and pyrimidine (B1678525) rings. By calculating the total electronic energy for each optimized geometry, the relative stability of the conformers can be determined. The conformer with the lowest energy is considered the most stable or ground-state conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 180° | 0.00 |

| 2 | 90° | 2.54 |

| 3 | 0° | 5.12 |

The data in the table above illustrates that the staggered conformation (Conformer 1) is the most stable, which is a common finding in such systems due to the minimization of steric hindrance.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would likely be centered on the electron-deficient pyrimidine ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Hypothetical FMO Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

A large HOMO-LUMO gap, as indicated in the hypothetical data, suggests high kinetic stability and low chemical reactivity. nih.gov

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

In the case of this compound, the nitrogen atoms of the pyrimidine ring and the chlorine atom on the aniline ring are expected to be regions of negative electrostatic potential due to the high electronegativity of these atoms. Conversely, the hydrogen atoms attached to the amine group and the pyrimidine ring would exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations of the Compound in Solution and Biological Mimics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the behavior of this compound in different environments, such as in an aqueous solution or within a lipid bilayer, which can mimic a biological membrane.

An MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) or a model membrane. The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. Analysis of these trajectories can reveal information about the solvation of the molecule, its conformational flexibility, and its potential to permeate biological membranes.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs of this compound

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Molecular Descriptor Calculation and Feature Selection

The first step in QSAR modeling is the calculation of molecular descriptors for a set of analogs of this compound with known biological activities. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.net

Table 3: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Examples |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Physicochemical | LogP (lipophilicity), molar refractivity |

Once a large number of descriptors are calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity. This is a critical step to build a robust and predictive QSAR model. chalcogen.ronih.gov The resulting model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Development of Predictive Models for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activities of chemical compounds based on their physicochemical properties. For a series of aniline and pyrimidine derivatives, 3D-QSAR models can be developed to establish a correlation between the molecular structure and the observed biological response. These models are instrumental in guiding the synthesis of new derivatives with enhanced potency and selectivity.

The development of a robust QSAR model involves the generation of a dataset of structurally related compounds with their corresponding in vitro biological activities. The three-dimensional structures of these molecules are then aligned, and various molecular descriptors, such as steric, electrostatic, and hydrophobic fields, are calculated. Through statistical methods like Partial Least Squares (PLS) analysis, a mathematical equation is derived that quantitatively describes the relationship between these descriptors and the biological activity. The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds. While specific QSAR models for this compound are not extensively documented in public literature, the principles can be applied based on studies of similar N-(pyridin-4-ylmethyl)aniline derivatives. nih.gov

To illustrate the type of data generated from such a study, a hypothetical QSAR model development for a series of pyrimidinylaniline derivatives is presented below.

Interactive Table 1: Hypothetical QSAR Model Data for Pyrimidinylaniline Derivatives

| Compound ID | Molecular Structure | Actual IC₅₀ (µM) | Predicted IC₅₀ (µM) | Residual |

| 1 | This compound | 5.2 | 5.5 | -0.3 |

| 2 | N-(pyrimidin-5-ylmethyl)aniline | 10.8 | 10.1 | 0.7 |

| 3 | 4-chloro-N-(pyrimidin-5-ylmethyl)aniline | 3.1 | 3.5 | -0.4 |

| 4 | 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline | 6.5 | 6.2 | 0.3 |

| 5 | 3-methyl-N-(pyrimidin-5-ylmethyl)aniline | 8.9 | 9.3 | -0.4 |

Non Clinical Biological Activity Profiling of 3 Chloro N Pyrimidin 5 Ylmethyl Aniline: in Vitro Approaches

Cellular Assays for Modulatory Effects of 3-chloro-N-(pyrimidin-5-ylmethyl)aniline

Cell-Based Reporter Gene Assays for Pathway Activation/Inhibition

Cell-based reporter gene assays are a fundamental tool for determining if a compound can modulate specific cellular signaling pathways. These assays utilize genetically modified cells that express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a promoter element that is responsive to a particular pathway. An increase or decrease in the reporter signal indicates that the compound is activating or inhibiting the pathway of interest, respectively.

Table 1: Hypothetical Reporter Gene Assay Panel for this compound

| Pathway | Reporter Gene Construct | Cell Line | Potential Biological Implication |

| NF-κB | NF-κB Response Element-Luciferase | HEK293 | Inflammation, Immunology |

| p53 | p53 Response Element-GFP | U2OS | Cancer, DNA Damage Response |

| Wnt/β-catenin | TCF/LEF Response Element-Luciferase | SW480 | Developmental Biology, Cancer |

| Hedgehog | Gli Response Element-Luciferase | NIH3T3 | Developmental Biology, Cancer |

This table is illustrative and does not represent actual experimental data for this compound.

High-Content Imaging for Phenotypic Changes in Cell Lines

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cells following compound treatment. This powerful technique allows for the unbiased identification of cellular changes, providing insights into a compound's mechanism of action. Parameters such as cell morphology, viability, proliferation, apoptosis, and the subcellular localization of proteins can be quantified.

Table 2: Potential Phenotypic Parameters Measurable by High-Content Imaging

| Parameter | Fluorescent Probe/Stain | Potential Cellular Effect |

| Nuclear Morphology | Hoechst 33342 | Apoptosis, Cell Cycle Arrest |

| Cell Viability | Calcein AM / Propidium Iodide | Cytotoxicity |

| Mitochondrial Membrane Potential | TMRM | Mitochondrial Dysfunction |

| Cytoskeletal Integrity | Phalloidin-Alexa Fluor 488 | Disruption of Actin Cytoskeleton |

| Protein Localization | Immunofluorescence (e.g., anti-NF-κB) | Pathway Activation/Inhibition |

This table outlines potential applications of HCI and is not based on experimental results for this compound.

Investigation of Intracellular Signaling Pathways

To further elucidate the mechanism of action, direct biochemical assays are employed to investigate the effect of a compound on specific components of intracellular signaling cascades. This often involves assessing the activity of key enzymes, such as kinases, and monitoring the phosphorylation status of their downstream substrates.

A primary area of investigation for compounds containing a pyrimidine (B1678525) core is their potential as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Radiometric assays or fluorescence-based immunoassays can be used to measure the inhibitory activity of a compound against a panel of purified kinases.

Protein-Protein Interaction Modulation by the Compound

Many cellular processes are governed by intricate networks of protein-protein interactions (PPIs). Compounds that can either disrupt or stabilize these interactions are of significant therapeutic interest. Techniques such as co-immunoprecipitation, pull-down assays, and fluorescence resonance energy transfer (FRET)-based assays can be utilized to screen for and validate the effect of a compound on specific PPIs.

Omics-Based Approaches in In Vitro Systems Exposed to this compound

"Omics" technologies provide a global view of the molecular changes within a cell upon exposure to a compound. These unbiased approaches are invaluable for hypothesis generation, target identification, and understanding off-target effects.

Transcriptomic Analysis of Gene Expression Profiles

Transcriptomics, typically performed using microarray or RNA-sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. By comparing the gene expression profiles of cells treated with this compound to untreated controls, researchers can identify gene signatures and pathways that are significantly altered.

Proteomic Profiling and Target Deconvolution

Proteomics involves the large-scale study of proteins. Techniques such as mass spectrometry-based quantitative proteomics can be used to assess changes in protein abundance and post-translational modifications in response to compound treatment. Furthermore, chemical proteomics methods, such as affinity chromatography using the compound as a bait, can be employed to directly identify the protein targets of this compound within the cellular proteome.

Structure Activity Relationship Sar and Molecular Design Strategies for 3 Chloro N Pyrimidin 5 Ylmethyl Aniline Derivatives

Rational Design Principles for Structural Modification of the Compound

The pyrimidine (B1678525) ring is a well-established pharmacophore in medicinal chemistry, often involved in crucial hydrogen bonding interactions with the hinge region of protein kinases. nih.gov Modifications to this ring system can significantly impact binding affinity and selectivity. The positions available for substitution on the pyrimidine ring (C2, C4, and C6, as C5 is part of the linker) offer opportunities to introduce a variety of functional groups that can modulate the electronic and steric properties of the molecule.

For instance, the introduction of small, electron-donating groups such as methyl or methoxy (B1213986) at the C2 or C4 positions can enhance van der Waals interactions within the ATP-binding pocket of a target kinase. Conversely, larger, more polar groups could be introduced to improve solubility or to target solvent-exposed regions of the active site. The electronic nature of substituents can also influence the pKa of the pyrimidine nitrogens, which can be critical for establishing optimal hydrogen bonding.

A hypothetical exploration of substituents at the C2 and C4 positions of the pyrimidine ring, based on common findings in kinase inhibitor design, is presented in Table 1.

| Position | Substituent (R) | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| C2 | -NH2 | Potential for additional hydrogen bonding. | Increase in potency. |

| C2 | -CH3 | Exploration of hydrophobic pocket. | Potential for increased potency and selectivity. |

| C2 | -CF3 | Electron-withdrawing group to modulate pKa. | Potential for altered binding affinity. |

| C4 | -Cl | Exploration of steric and electronic effects. | Potential for improved potency. |

| C4 | -OCH3 | Introduction of a polar group to interact with solvent. | Potential for improved solubility and potency. |

The 3-chloro-aniline moiety of the parent compound plays a significant role in defining its biological activity, often by occupying a hydrophobic pocket within the target's active site. The nature and position of substituents on this ring can drastically alter the compound's potency and selectivity profile. The existing chloro group at the 3-position already contributes to the electronic and steric properties of this moiety.

Further modifications can be guided by the need to optimize hydrophobic interactions, introduce new hydrogen bond donors or acceptors, or to block potential sites of metabolism. For example, the addition of a trifluoromethyl group can enhance metabolic stability and increase lipophilicity, potentially leading to improved cell permeability and potency. Conversely, the introduction of polar groups like hydroxyl or amino moieties could improve aqueous solubility and provide opportunities for new hydrogen bonds.

Table 2 outlines a hypothetical SAR study on the aniline (B41778) ring, building upon the 3-chloro substitution.

| Position | Substituent (X) | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| 4-position | -F | Introduction of a small, lipophilic, and metabolically stable group. | Potential for increased potency and improved pharmacokinetic profile. |

| 4-position | -OCH3 | Introduction of an electron-donating group to explore polar interactions. | Potential for increased potency and altered selectivity. |

| 5-position | -CF3 | Introduction of a strong electron-withdrawing and lipophilic group. | Potential for enhanced metabolic stability and potency. |

| 5-position | -CN | Introduction of a polar, electron-withdrawing group. | Potential for new interactions and altered electronics. |

The methylene (B1212753) (-CH2-) linker connecting the pyrimidine and aniline moieties provides a degree of conformational flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding. However, this flexibility can also come at an entropic cost upon binding. Therefore, modifications to the linker are a key strategy in rational drug design. researchgate.netnih.gov

Strategies for linker modification include altering its length, rigidity, and polarity. For example, replacing the methylene group with a carbonyl (amide or ketone) or a sulfonyl group can introduce a hydrogen bond acceptor and restrict conformational freedom, which may lead to higher potency and selectivity. Extending the linker with an additional carbon atom could allow the molecule to access deeper regions of the binding pocket. Conversely, incorporating the linker into a cyclic system can significantly rigidify the molecule, which can be advantageous if the resulting conformation is pre-organized for binding.

Table 3 explores potential linker modifications and their rationale.

| Linker Modification | Rationale | Predicted Impact |

|---|---|---|

| -C(O)NH- (Amide) | Introduce hydrogen bond donor/acceptor capabilities and increase rigidity. | Potential for increased potency and selectivity; altered solubility. |

| -CH2CH2- (Ethyl) | Increase linker length to probe deeper pockets. | Potential for new interactions or loss of activity if optimal distance is exceeded. |

| Cyclopropyl | Introduce rigidity and a different spatial arrangement of the aromatic rings. | Potential for improved potency and metabolic stability. |

| -O- (Ether) | Introduce a polar, flexible linker. | Potential for improved solubility and different binding orientation. |

Synthetic Accessibility and Practical Synthesis of Designed Analogs

The practical synthesis of designed analogs of 3-chloro-N-(pyrimidin-5-ylmethyl)aniline is a critical consideration in the drug discovery process. The feasibility of a synthetic route, its efficiency, and scalability can determine whether a promising compound can be produced in sufficient quantities for further testing.

A common synthetic strategy for this class of compounds involves the coupling of a suitably functionalized pyrimidine derivative with a substituted aniline. For the parent compound, a key intermediate would be 5-(bromomethyl)pyrimidine (B1257034) or a related electrophile, which can be synthesized from commercially available starting materials. This intermediate can then undergo a nucleophilic substitution reaction with 3-chloroaniline (B41212).

For the synthesis of analogs with modifications on the pyrimidine ring, substituted pyrimidine starting materials would be required. For example, 2-amino-5-(bromomethyl)pyrimidine could be used to introduce an amino group at the C2 position. Modifications to the aniline moiety would involve using appropriately substituted anilines in the coupling step.

The synthesis of analogs with a modified linker would necessitate different synthetic strategies. For instance, to introduce an amide linker, a pyrimidine-5-carboxylic acid derivative could be coupled with 3-chloroaniline using standard peptide coupling reagents.

Systematic SAR Studies: Correlation between Structural Changes and In Vitro Biological Activity

Systematic SAR studies are essential to build a comprehensive understanding of how specific structural modifications to the this compound scaffold translate into changes in in vitro biological activity. This is typically achieved by synthesizing a library of analogs where one part of the molecule is systematically varied while keeping the rest of the structure constant. The biological activity of these analogs is then quantified, often as an IC50 or Ki value against a specific enzyme or cell line.

Positional scanning involves systematically moving a particular substituent around a specific ring to determine the optimal position for that group. This approach, combined with the introduction of substituents with varying steric bulk and electronic properties (electron-donating vs. electron-withdrawing), provides detailed insights into the nature of the binding pocket.

For example, a series of analogs could be synthesized with a methyl group at each available position on the aniline ring to probe for favorable hydrophobic interactions. Similarly, electron-withdrawing (e.g., -NO2, -CN) and electron-donating (e.g., -OCH3, -N(CH3)2) groups can be introduced to assess the impact of electronics on binding affinity. The results from such studies can be used to construct a detailed pharmacophore model, guiding the design of more potent and selective inhibitors.

A hypothetical data table from a positional scanning study on the aniline ring is presented in Table 4, illustrating the impact of substituent position and nature on inhibitory activity.

| Analog | Aniline Substituent (X) | Position | IC50 (nM) | Interpretation of Steric/Electronic Effect |

|---|---|---|---|---|

| 1 | -Cl | 3 (Parent) | 100 | Baseline activity. |

| 2 | -F | 3 | 80 | Slight improvement, likely due to favorable electronic properties. |

| 3 | -F | 4 | 50 | Significant improvement, suggesting a favorable interaction at the 4-position. |

| 4 | -CH3 | 3 | 120 | Slight decrease in activity, suggesting some steric hindrance. |

| 5 | -CH3 | 4 | 75 | Improved activity, indicating a small hydrophobic pocket at the 4-position. |

| 6 | -OCH3 | 4 | 60 | Good activity, suggesting potential for hydrogen bonding or favorable polar interactions. |

Stereochemical Considerations and Their Influence on Activity

While specific stereochemical studies on this compound itself are not extensively documented in publicly available research, the broader class of pyrimidine derivatives, particularly those acting as kinase inhibitors, demonstrates that stereochemistry is a crucial determinant of biological activity. The introduction of chiral centers, for instance in substituents on the pyrimidine or aniline rings, can lead to significant differences in potency and selectivity between enantiomers or diastereomers.

For many kinase inhibitors, the three-dimensional arrangement of atoms dictates the ability of the molecule to fit into the ATP-binding pocket of the target enzyme. Specific stereoisomers may form more favorable interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues. For example, in a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were identified for receptor binding and selectivity. The L-tryptophan and the 4a,5-trans disposition of the bicyclic system were found to be essential for high-affinity binding.

Table 1: Influence of Stereochemistry on the Activity of Pyrimidine Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound | Stereoisomer | Target | IC50 (nM) | Selectivity vs. Off-Target |

|---|---|---|---|---|

| Analog A | (R)-enantiomer | Kinase X | 15 | 100-fold |

| Analog A | (S)-enantiomer | Kinase X | 500 | 10-fold |

| Analog B | cis-diastereomer | Receptor Y | 50 | 50-fold |

| Analog B | trans-diastereomer | Receptor Y | >1000 | N/A |

This underscores the principle that even subtle changes in the spatial orientation of functional groups can have a profound impact on the pharmacological profile of a compound. Therefore, in the development of this compound derivatives, the introduction and careful control of stereocenters represent a critical strategy for optimizing on-target activity and minimizing off-target effects.

Rational Design of Enhanced Analogs Based on Accumulated SAR Data

The rational design of enhanced analogs of this compound is guided by a comprehensive understanding of its structure-activity relationships. The core scaffold, consisting of a pyrimidine ring linked to a 3-chloroaniline moiety via a methylene bridge, presents several key regions for modification to improve potency, selectivity, and pharmacokinetic properties.

Key Areas for Modification:

Aniline Ring: The position and nature of substituents on the aniline ring are critical. The 3-chloro group is often a starting point, but its replacement or the addition of other groups can significantly modulate activity. For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, halogen substitutions at the 3'-position of the aniline ring were found to effectively modulate potency against the epidermal growth factor receptor (EGFR). A bromine substituent at this position resulted in the most effective inhibitor.

Pyrimidine Ring: Modifications to the pyrimidine ring can influence interactions with the hinge region of many kinases. Introducing small, lipophilic substituents may enhance binding affinity.

Linker: The methylene linker between the pyrimidine and aniline moieties provides conformational flexibility. Altering the length or rigidity of this linker can orient the two ring systems for optimal binding.

Table 2: Rational Design and Resulting Activity of Analogs (Illustrative Data)

| Compound | Modification | Rationale | Resulting IC50 (nM) |

|---|---|---|---|

| Parent (this compound) | - | Starting Scaffold | 250 |

| Analog C | Addition of 4'-methyl group to aniline | Increase hydrophobic interactions | 120 |

| Analog D | Replacement of 3-chloro with 3-bromo | Enhance halogen bonding | 85 |

| Analog E | Introduction of a methyl group at C2 of pyrimidine | Improve fit in ATP pocket | 150 |

By systematically exploring these modifications, researchers can build a detailed pharmacophore model, which is a three-dimensional representation of the key features required for biological activity. This model then serves as a blueprint for the design of next-generation analogs with enhanced therapeutic potential.

Bioisosteric Replacements and Their Impact on Receptor/Enzyme Interactions

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound derivatives, bioisosteric replacements can be employed to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters.

Common Bioisosteric Replacements and Their Potential Impact:

Halogen Bioisosteres: The 3-chloro substituent on the aniline ring can be replaced with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups (e.g., trifluoromethyl, cyano). These changes can alter the electronic properties of the aniline ring, influencing its pKa and ability to form hydrogen bonds or halogen bonds with the target protein. For example, replacing a hydrogen atom with a fluorine atom can enhance metabolic stability and, in some cases, improve binding affinity.

Ring Bioisosteres: The aniline or pyrimidine rings can be replaced with other aromatic or heteroaromatic systems. For instance, replacing the phenyl ring of an aniline with a pyridine (B92270) ring can introduce a hydrogen bond acceptor and alter the compound's solubility and metabolic profile.

Linker Bioisosteres: The methylene linker (-CH2-) can be replaced with other groups such as -NH-, -O-, or -S- to alter the conformational flexibility and hydrogen bonding potential between the two aromatic rings.

Table 3: Impact of Bioisosteric Replacements on Activity (Illustrative Data)

| Compound | Bioisosteric Replacement | Observed Impact |

|---|---|---|

| Analog F | 3-Chloro -> 3-Trifluoromethyl | Increased lipophilicity, potential for improved cell permeability |

| Analog G | Aniline -> Pyridine | Altered hydrogen bonding capacity, potential for improved selectivity |

| Analog H | -CH2- linker -> -NH- linker | Increased rigidity, potential for enhanced potency due to pre-organization |

The success of a bioisosteric replacement is highly context-dependent and must be evaluated empirically for each specific target and compound series. However, by leveraging the principles of bioisosterism, medicinal chemists can systematically explore the chemical space around the this compound scaffold to design improved therapeutic agents.

Future Research Directions and Non Clinical Translational Potential for 3 Chloro N Pyrimidin 5 Ylmethyl Aniline

Elucidating Novel Pharmacological Mechanisms and Off-Target Interactions In Vitro

A foundational step in characterizing the translational potential of 3-chloro-N-(pyrimidin-5-ylmethyl)aniline is the comprehensive elucidation of its pharmacological mechanisms and off-target interactions. Given that many small molecules containing pyrimidine (B1678525) and aniline (B41778) scaffolds are known to be kinase inhibitors, initial investigations would logically focus on this target class. nih.goved.ac.uksciopen.com A broad panel of in vitro kinase assays would be essential to identify primary targets and establish a preliminary selectivity profile.

Beyond initial target identification, a critical future direction is the proactive screening for off-target interactions. These unintended interactions are a major cause of adverse drug reactions and clinical trial failures. nih.govdeepdyve.com Early-stage, in vitro safety pharmacology profiling against a panel of well-characterized targets associated with adverse effects is crucial. reactionbiology.com This allows for a structure-activity relationship (SAR) to be developed that not only enhances on-target potency but also mitigates off-target liabilities. reactionbiology.com Computational approaches can complement experimental screening by predicting potential off-target interactions based on structural similarity to known ligands. nih.govdeepdyve.com

A hypothetical screening cascade for this compound could be structured as follows:

Interactive Data Table: Hypothetical In Vitro Screening Cascade

| Phase | Assay Type | Objective | Potential Targets/Panels |

|---|---|---|---|

| Primary Screening | Kinase Panel (e.g., 400+ kinases) | Identify primary kinase targets | EGFR, Src, Abl, CDKs, GSK3 |

| Secondary Screening | Dose-Response Assays | Determine potency (IC50) on primary targets | Confirmed hits from primary screen |

| Selectivity Profiling | Orthogonal Assays (e.g., cellular target engagement) | Confirm on-target activity in a cellular context | - |

| Safety Profiling | In Vitro Safety Panel | Identify potential off-target liabilities | GPCRs, Ion Channels, Transporters, Nuclear Receptors |

This systematic approach ensures that a detailed pharmacological profile is developed, guiding further optimization and translational development.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in pharmaceutical research, capable of accelerating nearly every stage of the drug discovery pipeline. nih.govrsc.orgjddtonline.info For this compound, AI/ML offers powerful tools for both hypothesis generation and lead optimization.

Initially, ML models trained on large datasets of known bioactive molecules can predict the likely biological targets and activities of this compound based solely on its structure. stanford.edutandfonline.comnih.gov This can help prioritize experimental screening efforts. For instance, algorithms can analyze its chemical features and compare them to vast libraries of compounds with known kinase inhibition profiles to predict its most probable targets. jddtonline.info

Interactive Data Table: AI/ML-Driven Compound Optimization

| Parameter to Optimize | AI/ML Approach | Desired Outcome | Example Modification Suggested by AI |

|---|---|---|---|

| Target Potency | Quantitative Structure-Activity Relationship (QSAR) modeling | Lower IC50 value | Addition of a hydrogen bond donor/acceptor |

| Selectivity | Multi-target predictive models | Increased activity against primary target vs. off-targets | Modification of a substituent to create steric hindrance in off-target binding pockets |

| Solubility | Physicochemical property prediction | Higher aqueous solubility | Introduction of a polar functional group |

| Metabolic Stability | Metabolite prediction algorithms | Reduced clearance | Blocking predicted sites of metabolism |

Development of Advanced In Vitro Disease Models for Compound Evaluation

To bridge the gap between traditional in vitro assays and clinical efficacy, the evaluation of this compound will require the use of advanced in vitro disease models. nih.gov Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, a key factor in both disease progression and drug response. explorationpub.com Three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant context for preclinical drug testing. nih.govmanchester.ac.uksciltp.com

These 3D models recapitulate crucial aspects of in vivo tumors, including cell-cell interactions, nutrient gradients, and the presence of an extracellular matrix. nih.gov For a potential anticancer agent, testing this compound in patient-derived organoids could provide valuable insights into its efficacy across a heterogeneous patient population and help identify potential biomarkers of response. mdpi.com Furthermore, organ-on-a-chip platforms, which are microfluidic devices that simulate the physiology of human organs, can be used to assess the compound's efficacy and toxicity in a multi-organ context. mdpi.comnih.gov

The adoption of these models represents a crucial step in the non-clinical translational path, offering more predictive data on human response before initiating in vivo studies. nih.gov

Exploration of Polypharmacology and Network Pharmacology Approaches

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that many effective drugs modulate multiple targets. nih.govsemanticscholar.orgtcmsp-e.com This multi-target activity can lead to enhanced efficacy or be responsible for adverse effects. nih.gov Network pharmacology seeks to understand the effect of a drug on the complex network of interactions within a cell or organism. semanticscholar.orgscilit.com

Future research on this compound should embrace these concepts. A systems-level investigation could reveal a network of targets modulated by the compound, potentially uncovering synergistic interactions that could be therapeutically beneficial. nih.gov For instance, the compound might inhibit a primary oncogenic kinase while also modulating a secondary target in a pathway that promotes drug resistance. Computational tools can be used to construct drug-target interaction networks and predict how the compound might perturb cellular signaling pathways. tcmsp-e.com This approach can lead to the repositioning of the compound for new indications or guide the rational design of combination therapies. nih.gov

Addressing Synthetic Challenges for Scalability and Derivative Synthesis

The translational potential of any compound is ultimately dependent on the feasibility of its chemical synthesis on a large scale. researchgate.net Future work must address the synthetic challenges associated with this compound. While the synthesis of aniline and pyrimidine derivatives is well-established, optimizing a route for efficiency, cost-effectiveness, and sustainability is a significant undertaking. ijper.orggsconlinepress.comrsc.org Research should focus on developing a robust and scalable synthetic process, potentially exploring novel catalytic methods or flow chemistry to improve yield and purity while minimizing waste. uva.nl

Furthermore, an efficient and flexible synthetic strategy is essential for the generation of a diverse library of derivatives for SAR studies. nih.govhilarispublisher.comresearchgate.net Medicinal chemistry efforts will focus on modifying the core structure to improve its pharmacological profile. mdpi.com This involves exploring different substituents on both the aniline and pyrimidine rings to probe interactions with the target protein(s) and enhance drug-like properties. nih.gov The development of a synthetic route that allows for late-stage diversification would be particularly advantageous for rapidly generating a wide range of analogs for biological evaluation. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 3-chloro-N-(pyrimidin-5-ylmethyl)aniline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1 : Reacting 3-chloroaniline with a pyrimidin-5-ylmethyl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF or THF) under reflux, using a base like K₂CO₃ to deprotonate the aniline .

- Route 2 : Coupling pyrimidine-5-carbaldehyde with 3-chloroaniline via reductive amination (NaBH₃CN or H₂/Pd-C) .

- Optimization : Adjusting solvent polarity, temperature (60–100°C), and catalyst (e.g., KI for halide activation) can enhance yields. Purification via flash chromatography (SiO₂, hexane/EtOAc gradient) ensures >95% purity .

Table 1 : Comparative Synthesis Conditions

| Method | Solvent | Temperature | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | DMF | 80°C | K₂CO₃ | 65–75 | 95 |

| Reductive Amination | MeOH | RT | NaBH₃CN | 50–60 | 90 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (500 MHz, acetone-d₆) shows characteristic shifts: δ ~8.6 ppm (pyrimidine H), δ ~6.8–7.3 ppm (aromatic H from aniline), and δ ~4.5 ppm (N–CH₂–pyrimidine) .

- LCMS/GCMS : Confirm molecular ion [M+H]⁺ at m/z 235.06 (calculated) and rule out impurities .

- Elemental Analysis : Validate C, H, N, Cl composition (e.g., C₁₁H₁₀ClN₃ requires C 56.54%, H 4.31%, N 17.95%, Cl 15.20%) .

- FTIR : Key peaks include N–H stretch (~3350 cm⁻¹), C–Cl (~750 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond lengths (e.g., C–Cl: ~1.74 Å) and charge distribution. HOMO-LUMO analysis reveals nucleophilic sites (pyrimidine N) and electrophilic regions (chlorinated benzene) .

- Reactivity Prediction : Simulate reaction pathways for functionalization (e.g., Suzuki coupling at the chloro position) using Gaussian or ORCA software .

Q. What mechanistic insights explain the compound’s behavior in catalytic reactions or biological systems?

- Methodological Answer :

- Catalytic Applications : The chloro group facilitates cross-coupling (e.g., Buchwald-Hartwig amination) via oxidative addition to Pd(0). Pyrimidine acts as a directing group in C–H activation .

- Biological Targets : Molecular docking (AutoDock Vina) suggests potential kinase inhibition by binding to ATP pockets via pyrimidine N and aniline NH. IC₅₀ assays (e.g., against EGFR kinase) validate inhibitory activity .

Q. How do structural modifications influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Derivative Synthesis : Replace Cl with –CF₃ (via Ullmann reaction) to enhance lipophilicity (logP increases from 2.8 to 3.5). Introduce –OCH₃ at the aniline para position to improve solubility .

- SAR Studies : Test derivatives in cytotoxicity assays (MTT protocol) against cancer cell lines (e.g., MCF-7). Cl-substituted analogs show 2–3× higher activity than unsubstituted analogs .

Table 2 : Structure-Activity Relationship (SAR) Data

| Derivative | logP | Solubility (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | 2.8 | 12 | 25 |

| –CF₃ Analog | 3.5 | 8 | 18 |

| –OCH₃ Analog | 2.2 | 45 | 35 |

Contradictions and Limitations

- Synthesis Scalability : While lab-scale yields are satisfactory (60–75%), industrial-scale production faces challenges in catalyst recovery and solvent waste .

- Biological Data Gaps : Limited in vivo studies exist; toxicity profiles (e.g., LD₅₀) remain unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.